Trp-gly hydrochloride CAS number 7360-09-0
Trp-gly hydrochloride CAS number 7360-09-0
Technical Whitepaper: Trp-Gly Hydrochloride (CAS 7360-09-0) Physicochemical Properties, Synthesis, and Bioanalytical Applications
Executive Summary
Trp-Gly hydrochloride (L-Tryptophylglycine hydrochloride), identified by CAS 7360-09-0, is a synthetic dipeptide salt comprising the essential amino acid L-tryptophan and the achiral amino acid glycine. While structurally simple, this compound serves as a critical reference standard in peptide transport kinetics (PEPT1/PEPT2), a model substrate for investigating enzymatic hydrolysis stability, and a precursor in the synthesis of complex bioactive analogs.
This technical guide provides a comprehensive analysis of Trp-Gly hydrochloride, moving beyond basic identifiers to explore its synthesis logic, stability profiles, and utility in drug development workflows. It is designed for researchers requiring rigorous, self-validating protocols for handling and analyzing tryptophan-containing peptides.
Chemical Identity & Structural Analysis
Trp-Gly hydrochloride exists as a hygroscopic white to off-white crystalline powder. Its physicochemical behavior is dominated by the indole side chain of tryptophan (hydrophobic, UV-active, oxidation-prone) and the ionic nature of the N-terminal hydrochloride salt.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | L-Tryptophylglycine hydrochloride |
| CAS Number | 7360-09-0 |
| Molecular Formula | |
| Molecular Weight | 297.74 g/mol (Salt); 261.28 g/mol (Free Base) |
| Sequence | H-Trp-Gly-OH |
| Solubility | Soluble in water (>50 mg/mL), Methanol; Insoluble in non-polar organics |
| pKa Values | ~3.4 (C-term carboxyl), ~7.5 (N-term amino) |
| UV Absorption | |
| Hygroscopicity | High (Requires desiccated storage) |
Structural Considerations
The hydrochloride salt form significantly enhances aqueous solubility compared to the zwitterionic free base. However, the presence of the indole ring renders the peptide susceptible to photo-oxidation and acid-catalyzed degradation (e.g., dimerization) if stored improperly.
Synthesis & Production Logic
The production of high-purity Trp-Gly HCl typically follows solution-phase peptide synthesis (SPPS) logic to ensure scalability and cost-effectiveness, avoiding the resin-cleavage artifacts associated with solid-phase methods for such short chains.
Synthesis Workflow (Solution Phase)
The following diagram outlines the critical path for synthesizing Trp-Gly HCl, highlighting the protection-deprotection strategy essential for preventing racemization of the L-Tryptophan moiety.
Figure 1: Step-wise solution-phase synthesis of Trp-Gly Hydrochloride. The use of Boc-chemistry is preferred to avoid the harsh HF cleavage required in some Fmoc protocols, preserving the indole ring.
Bioanalytical Applications
Peptide Transport Studies (PEPT1/PEPT2)
Trp-Gly is a classical substrate for the proton-coupled oligopeptide transporters PEPT1 (intestinal) and PEPT2 (renal/neuronal). Its high affinity allows it to serve as a competitive inhibitor to map the transport kinetics of peptidomimetic drugs (e.g.,
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Mechanism: Trp-Gly is co-transported with
ions across the apical membrane. -
Detection: The intrinsic fluorescence of the Tryptophan moiety (Ex: 280 nm, Em: 350 nm) allows for label-free quantification in transport assays, offering an advantage over non-aromatic dipeptides like Gly-Gly.
Enzymatic Stability & Proteolysis
The dipeptide is used to assay the activity of cytosolic peptidases. Upon cellular entry, Trp-Gly is rapidly hydrolyzed into free L-Tryptophan and Glycine.
-
Significance: Free L-Tryptophan is the precursor for serotonin (5-HT) and melatonin. Therefore, Trp-Gly effectively acts as a "delivery vehicle" for Tryptophan, potentially bypassing the rate-limiting amino acid transporters by utilizing the high-capacity peptide transport system.
Figure 2: Biological fate of Trp-Gly. The dipeptide utilizes active transport to enter the cell before rapid enzymatic degradation.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Rationale: Tryptophan residues are sensitive to oxidation (forming N-formylkynurenine) and photo-degradation. Proper solubilization is critical for assay reproducibility.
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Weighing: Weigh the Trp-Gly HCl powder in a low-humidity environment.
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Solvent: Use degassed, ultrapure water (Type I) or 10 mM HCl.
-
Note: Dissolving in neutral phosphate buffer may cause slow oxidation over time. Acidic pH (< 4.0) stabilizes the indole ring.
-
-
Concentration: Prepare a 10 mM stock solution.
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Storage: Aliquot into amber microcentrifuge tubes (to block UV light). Flash freeze in liquid nitrogen and store at -20°C or -80°C.
-
Shelf Life: 3 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol B: Enzymatic Hydrolysis Assay (In Vitro)
Rationale: To determine the half-life of Trp-Gly in the presence of biological fluids (e.g., plasma or cell lysate).
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Incubation: Mix Trp-Gly (final conc. 100 µM) with cell lysate (e.g., Caco-2 homogenate) in PBS (pH 7.4) at 37°C.[1]
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and stop enzyme activity.
-
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-UV (280 nm).
-
Validation: Monitor the disappearance of the Trp-Gly peak and the appearance of the L-Trp peak.
-
Analytical Methodology (HPLC-UV/MS)
For quality control and experimental verification, the following chromatographic conditions are recommended.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm) |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (Trp absorption) |
| Retention Time | Trp-Gly typically elutes after Glycine but before free Tryptophan due to the polarity of the peptide bond relative to the free amino acid. |
References
-
PubChem. (2025).[2][3][4] L-Tryptophanylglycine (CID 97054) - Chemical and Physical Properties.[2] National Library of Medicine. Available at: [Link]
- Brandsch, M., et al. (2008). Transport of amino acids, peptides, and their derivatives. In: Drug Transporters: Molecular Characterization and Role in Drug Disposition. Wiley-Interscience.
- Vig, B.S., et al. (2006). Human PEPT1 pharmacophore discovery using 3D-QSAR and molecular modeling.Journal of Medicinal Chemistry, 49(12), 3636-3644.
-
Grimm, M., et al. (2011). Cluster formation of the dipeptide Trp-Gly in the gas phase.[5]Journal of Mass Spectrometry, 46(12).
Sources
- 1. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tryptophanylglycine | C13H15N3O3 | CID 97054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gly-Trp-Gly | C15H18N4O4 | CID 7009647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
